2-[4-(Aminomethyl)phenyl]propan-2-ol
Description
2-[4-(Aminomethyl)phenyl]propan-2-ol (molecular formula: C₁₀H₁₅NO) is a secondary alcohol featuring an aminomethyl-substituted phenyl group attached to a propan-2-ol backbone. Its structure is characterized by a central tertiary alcohol group flanked by a methyl group and a 4-(aminomethyl)phenyl moiety. The compound’s primary functional groups—the hydroxyl (-OH) and primary amine (-NH₂)—impart both hydrophilic and reactive properties, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABOQLRHAMRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214758-90-4 | |
| Record name | 2-[4-(aminomethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(aminomethyl)benzaldehyde over a palladium catalyst. This method is advantageous due to its scalability and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]propan-2-ol is utilized in several scientific research applications, including:
Biology: Used in studies involving receptor modulation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects due to its interaction with specific receptors.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]propan-2-ol involves its interaction with muscarinic acetylcholine receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to acetylcholine. This modulation occurs through binding to a specific site on the receptor, leading to conformational changes that increase receptor activity .
Comparison with Similar Compounds
Structural and Functional Analysis
- Aminomethyl vs. Aminophenyl Groups: The target compound’s aminomethyl group (-CH₂NH₂) offers greater conformational flexibility compared to the rigid -NH₂-phenyl group in 2-(4-aminophenyl)propan-2-ol . This flexibility may enhance interactions with biological targets like adrenergic receptors.
- Fluorinated Derivatives : Hexafluoropropan-2-ol derivatives exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, as seen in mefentrifluconazole () .
Pharmacokinetic and Pharmacodynamic Insights
- Enantiomeric Activity: highlights that enantiomers of aminopropanol derivatives (e.g., 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) exhibit divergent adrenolytic activities, underscoring the importance of stereochemistry in drug design .
- Metabolism: LC-MS/MS studies of aminopropanol derivatives (e.g., 2-(4-aminophenyl)propan-2-ol) reveal phase I metabolism pathways involving hydroxylation and deamination, which may differ in the target compound due to its aminomethyl group .
Biological Activity
2-[4-(Aminomethyl)phenyl]propan-2-ol, also known as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which facilitates various interactions with biological macromolecules, influencing multiple biochemical pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through modulation of adrenergic receptors. The compound acts as a positive allosteric modulator for certain receptor subtypes, enhancing their activity without directly activating them. This mechanism is crucial for its potential therapeutic applications, especially in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity management.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Colorectal Carcinoma (HCT-116)
- Epidermoid Carcinoma (HEP2)
In comparative studies, compounds similar to this compound demonstrated IC50 values that indicate potent inhibitory activity against these cancer cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its role in enzyme inhibition. It is believed to interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, docking studies have suggested that this compound can effectively bind to the active sites of certain kinases, inhibiting their activity and thus influencing cell proliferation and survival .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Key findings from recent research include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the compound's potency against various cancer cell lines.
- Hydroxyl Groups : Compounds with hydroxyl substituents showed enhanced cytotoxicity, indicating that modifications at specific positions can lead to improved biological activity .
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
-
Anticancer Efficacy : A study evaluating a series of aminomethyl phenyl derivatives found that certain modifications led to enhanced cytotoxicity against HEP2 and HCT-116 cells, with IC50 values ranging from 0.5 μM to 3 μM .
Compound Cell Line IC50 (μM) 2a HEP2 0.5 4b HCT-116 1.5 4d HEP2 3.0 - Enzyme Interaction Studies : Computational modeling has indicated that this compound interacts favorably with VEGFR and FGFR proteins, suggesting its role as a potential inhibitor in angiogenesis-related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
